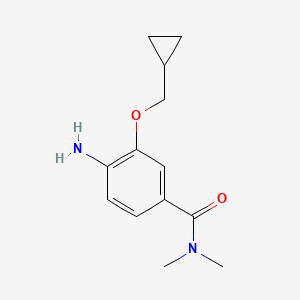

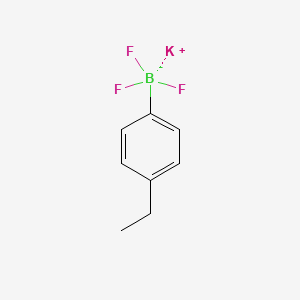

Potassium (4-ethylphenyl)trifluoroborate

概要

説明

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The synthesis of potassium trifluoroborates often involves Suzuki–Miyaura-type reactions .Molecular Structure Analysis

The molecular formula of Potassium (4-ethylphenyl)trifluoroborate is C8H9BF3K. The InChI code is 1S/C8H9BF3O.K/c1-2-13-8-5-3-7 (4-6-8)9 (10,11)12;/h3-6H,2H2,1H3;/q-1;+1 .Chemical Reactions Analysis

Potassium trifluoroborates are used as potent boronic acid surrogates in Suzuki Cross-Coupling reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water . The molecular weight of the compound is 212.06 g/mol.科学的研究の応用

Cross-Coupling Reactions

Potassium (4-ethylphenyl)trifluoroborate, while not directly cited, can be inferred to participate in cross-coupling reactions similar to its analogs, as evidenced by studies on potassium alkenyltrifluoroborates. These compounds are utilized in palladium-catalyzed Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, demonstrating good yields. The use of potassium trifluoroborates in these reactions is favored due to their stability and ability to undergo reactions under mild conditions, thus expanding the toolkit for organic synthesis by facilitating the formation of carbon-carbon bonds (Molander & Rivero, 2002).

Metalation and Electrophilic Partner Reactions

The metalation of aryl bromides bearing a potassium trifluoroborate moiety and subsequent reactions with various electrophiles showcase the versatility of potassium trifluoroborates in organic synthesis. Optimized conditions allow for the transformation of potassium bromophenyl trifluoroborates into alcohols and other products, highlighting the potential for creating diverse molecular architectures (Molander & Ellis, 2006).

Aqueous Media Cross-Coupling

Potassium aryltrifluoroborates also find applications in cross-coupling reactions in aqueous media, a more environmentally friendly alternative. Using an oxime-derived palladacycle as a precatalyst, these reactions proceed under phosphine-free conditions, offering a greener approach to the synthesis of biphenyls and demonstrating the compatibility of potassium trifluoroborates with sustainable chemistry practices (Alacid & Nájera, 2008).

Synthesis of Novel Compounds

An improved synthesis of potassium (trifluoromethyl)trifluoroborate highlights the ongoing development in the preparation of potassium trifluoroborate derivatives. Such advancements are crucial for the synthesis of potentially valuable reagents for further chemical transformations, underlining the importance of potassium trifluoroborates in facilitating the development of new synthetic methodologies (Molander & Hoag, 2003).

作用機序

Target of Action

Potassium (4-ethylphenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the boronic acids, boronate esters, and organoboranes . These organoboron reagents have inherent limitations, and this compound offers several advantages over them .

Mode of Action

This compound interacts with its targets by offering several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . This compound is also suitable for oxidative conditions .

Biochemical Pathways

The affected pathways of this compound are the Suzuki–Miyaura-type reactions . This compound is present as reagents in a vast array of C–C bond forming reactions .

Pharmacokinetics

It is known that this compound is moisture- and air-stable , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. This compound is moisture- and air-stable , which means it can maintain its stability and efficacy in various environmental conditions.

Safety and Hazards

将来の方向性

Potassium trifluoroborates, including Potassium (4-ethylphenyl)trifluoroborate, are gaining attention due to their stability and versatility in reactions . They are expected to find increasing use in various fields of research and industry. Further studies and advancements in their synthesis methods could lead to more efficient and diverse applications .

特性

IUPAC Name |

potassium;(4-ethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIINFZVJLVXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)

![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)